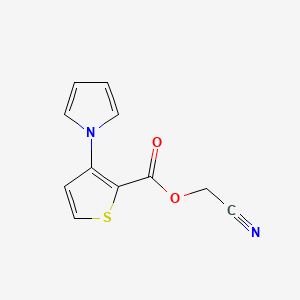

cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate

Description

Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is a thiophene-based heterocyclic compound featuring a pyrrole substituent at the 3-position and a cyanomethyl ester group at the 2-position.

The compound’s core structure combines a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) with a pyrrole moiety (a five-membered aromatic heterocycle with one nitrogen atom). The cyanomethyl ester group introduces electron-withdrawing characteristics, which may influence reactivity, solubility, and biological activity compared to alkyl esters like methyl or ethyl .

Properties

IUPAC Name |

cyanomethyl 3-pyrrol-1-ylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c12-4-7-15-11(14)10-9(3-8-16-10)13-5-1-2-6-13/h1-3,5-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYYBLMTDSJDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate typically involves the reaction of cyanomethyl thiophene-2-carboxylate with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The pyrrole and thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Applications

Anticoagulant Properties

One of the most notable applications of cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is its use as an anticoagulant. Research indicates that compounds with similar structures exhibit potent inhibition of activated blood coagulation factor X, making them effective in treating conditions such as cerebral infarction, myocardial infarction, and deep venous thrombosis . The compound can be formulated into pharmaceutical compositions for therapeutic use against thrombotic diseases, providing a preventive and therapeutic agent for various cardiovascular conditions .

Potential in Cancer Therapy

Emerging studies suggest that derivatives of thiophene compounds may have anticancer properties. The unique structural features of this compound could lead to the development of novel chemotherapeutic agents. The interaction of thiophene derivatives with biological targets involved in cancer progression is an area of ongoing research .

Materials Science Applications

Corrosion Inhibition

Thiophene derivatives, including this compound, have been investigated for their effectiveness as corrosion inhibitors in metal protection. Studies have shown that these compounds can significantly reduce corrosion rates in acidic environments, making them valuable in industrial applications where metal integrity is critical .

Synthesis and Chemical Reactions

Reactivity and Synthetic Pathways

this compound can serve as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions, which are essential for constructing complex organic molecules . The compound's ability to undergo regioselective reactions enhances its utility in synthesizing other bioactive molecules.

Case Studies

Mechanism of Action

The mechanism of action of cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing its biological effects.

Comparison with Similar Compounds

Methyl 3-(1H-Pyrrol-1-yl)-2-Thiophenecarboxylate (CAS 74772-16-0)

- Structure: Differs only in the ester group (methyl vs. cyanomethyl).

- Properties: Commercial availability (Santa Cruz Biotechnology, $117.00/g) indicates its utility as a synthetic intermediate . No direct biological data reported, but its structural simplicity suggests use in organic synthesis and materials science.

- Key Difference: The methyl ester lacks the electron-withdrawing cyano group, likely making it less reactive in nucleophilic substitutions compared to the cyanomethyl derivative .

Ethyl 3-(1H-Pyrrol-1-yl)-5-(Trifluoromethyl)-1-Benzothiophene-2-Carboxylate

- Structure : Incorporates a benzothiophene core (fused benzene-thiophene ring) with a trifluoromethyl (-CF₃) group at the 5-position and an ethyl ester.

- Properties: The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in pharmaceuticals and agrochemicals . Ethyl ester provides moderate hydrolytic stability compared to cyanomethyl.

- Key Difference : The benzothiophene system and -CF₃ substituent expand π-conjugation and electron-deficient character, which are absent in the target compound .

Methyl 3-(1H-Pyrazol-1-yl)Propanoate (CAS sc-328422)

- Structure: Replaces the thiophene ring with a pyrazole-propanoate system.

- Properties :

- Key Difference : The absence of a thiophene ring reduces aromatic stabilization and alters electronic properties.

Comparative Data Table

Biological Activity

Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as a Janus kinase (JAK) inhibitor. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the JAK family of non-receptor tyrosine kinases. The JAK/STAT signaling pathway plays a crucial role in mediating various cellular processes, including inflammation, immune response, and hematopoiesis. Dysregulation of this pathway is implicated in several diseases, including asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that JAK inhibitors can reduce cytokine production and alleviate symptoms associated with inflammatory diseases . This compound's ability to inhibit JAK enzymes suggests it may effectively modulate inflammatory responses.

Study on JAK Inhibition

A recent study focused on the therapeutic potential of various JAK inhibitors, including derivatives similar to this compound. The findings demonstrated that these compounds effectively reduced inflammation in animal models of asthma and other respiratory conditions . The study highlighted the importance of structure-activity relationships in optimizing the efficacy of these compounds.

Corrosion Inhibition Research

While not directly related to biological activity, an investigation into the use of thiophene derivatives as corrosion inhibitors revealed insights into their chemical stability and reactivity. This research underscores the versatility of thiophene-containing compounds in various applications, potentially informing future studies on their biological roles .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate, and how can purity be ensured?

- Method : The compound is synthesized via esterification of 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid (CAS 74772-17-1) with cyanomethyl bromide. A typical protocol involves reacting the acid with cyanomethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity (>95%) is confirmed via ¹H/¹³C NMR and HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Method :

- ¹H/¹³C NMR : Key signals include a singlet for the cyanomethyl group (δ ~4.8 ppm for CH₂CN), aromatic protons of thiophene (δ ~6.5–7.5 ppm), and pyrrole protons (δ ~6.2–6.8 ppm) .

- HPLC : Retention time and peak symmetry under reverse-phase conditions (e.g., 70:30 acetonitrile/water) confirm purity .

- Mass Spectrometry : ESI-MS or HRMS to verify the molecular ion peak (expected m/z for C₁₁H₈N₂O₂S: 240.03) .

Q. How does the choice of solvent and catalyst impact the esterification yield?

- Method : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while bases like K₂CO₃ or DBU improve deprotonation of the carboxylic acid. Yields typically range from 60–85%, with side products (e.g., unreacted acid) removed via acid-base extraction .

Advanced Research Questions

Q. What computational approaches can predict the compound’s binding affinity to HDACs or other epigenetic targets?

- Method : Molecular docking (AutoDock Vina) and molecular dynamics simulations using HDAC8 (PDB ID: 1T69) as a template. The thiophene-pyrrole scaffold may mimic known HDAC inhibitors, with the cyanomethyl group enhancing hydrophobicity. Compare binding energies with reference inhibitors (e.g., SAHA) .

Q. How does the cyanomethyl ester moiety influence the compound’s stability under physiological conditions?

- Method : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 72 hours. The cyanomethyl group may hydrolyze faster than methyl esters, requiring formulation in lyophilized powders .

Q. What enzyme inhibition assays are suitable for evaluating its biological activity?

- Method :

- HDAC Inhibition : Fluorometric assay using HeLa cell lysates and acetylated lysine substrates. IC₅₀ values are compared to trichostatin A .

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Structural analogs suggest potential activity against tyrosine kinases .

Q. Can structure-activity relationship (SAR) studies improve potency while reducing cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.